molecular formula C10H14O B1345112 1-(3,4-Dimethylphenyl)ethanol CAS No. 33967-19-0

1-(3,4-Dimethylphenyl)ethanol

Cat. No.: B1345112
CAS No.: 33967-19-0
M. Wt: 150.22 g/mol
InChI Key: WTTSQZZOTXFJJG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)ethanol is an organic compound with the molecular formula C10H14O. It is a secondary alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl ring substituted with two methyl groups at the 3 and 4 positions. This compound is of interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)ethanol can be synthesized through the reduction of 1-(3,4-dimethylphenyl)ethanone using various reducing agents. One green approach involves the use of the yeast Saccharomyces cerevisiae as a biocatalyst in the presence of natural deep eutectic solvents (NADES). This method has shown high enantioselectivity and conversion rates .

Industrial Production Methods: On an industrial scale, the compound can be produced through catalytic hydrogenation of 1-(3,4-dimethylphenyl)ethanone. This process typically involves the use of metal catalysts such as palladium or nickel under controlled temperature and pressure conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(3,4-dimethylphenyl)ethanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Further reduction can yield 1-(3,4-dimethylphenyl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas in the presence of palladium or nickel catalysts.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

    Oxidation: 1-(3,4-Dimethylphenyl)ethanone.

    Reduction: 1-(3,4-Dimethylphenyl)ethane.

    Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

1-(3,4-Dimethylphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3,4-dimethylphenyl)ethanol exerts its effects depends on its interactions with molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity and function.

Comparison with Similar Compounds

  • 1-(3-Methylphenyl)ethanol
  • 1-(2,4,6-Trimethylphenyl)ethanol
  • 1-(3,4-Dimethoxyphenyl)ethanol

Comparison: 1-(3,4-Dimethylphenyl)ethanol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting and boiling points, and distinct biological activities.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTSQZZOTXFJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955544
Record name 1-(3,4-Dimethylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33967-19-0
Record name 1-(3,4-Dimethylphenyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033967190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dimethylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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